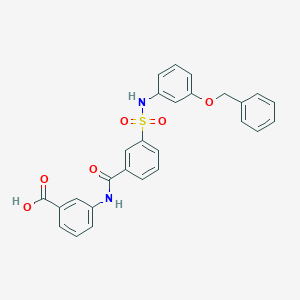
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a sulfonamide group, and a benzamido group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Nitro group reduction results in amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzyloxy and benzamido groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- Phenylboronic acid
- 3-Benzyloxybenzeneboronic acid
Uniqueness
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C27H22N2O6S |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
3-[[3-[(3-phenylmethoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H22N2O6S/c30-26(28-22-11-4-10-21(15-22)27(31)32)20-9-5-14-25(16-20)36(33,34)29-23-12-6-13-24(17-23)35-18-19-7-2-1-3-8-19/h1-17,29H,18H2,(H,28,30)(H,31,32) |
InChI 键 |
RDBCTODCBCGQOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


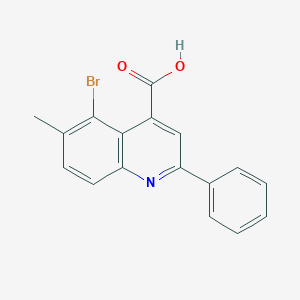

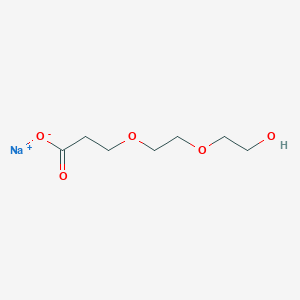
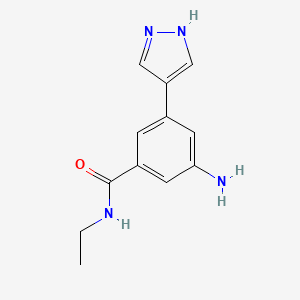

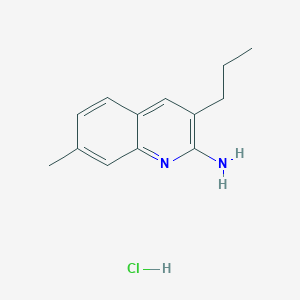
![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

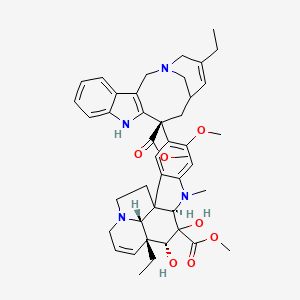
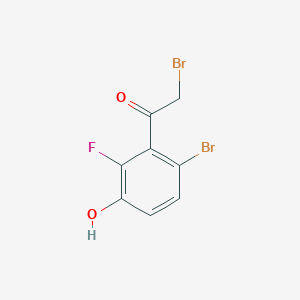
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)


![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
